molecular formula C12H12N2 B1329427 [1,1'-Biphenyl]-3,3'-diamine CAS No. 2050-89-7

[1,1'-Biphenyl]-3,3'-diamine

Cat. No. B1329427
CAS RN: 2050-89-7
M. Wt: 184.24 g/mol
InChI Key: NDXGRHCEHPFUSU-UHFFFAOYSA-N
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Description

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

The synthesis of biphenyl derivatives often involves various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

Biphenyl consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .


Chemical Reactions Analysis

Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reaction .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .

Scientific Research Applications

Polyimides Synthesis

[1,1'-Biphenyl]-3,3'-diamine is utilized in the synthesis of polyimides. Researchers Hsiao, Yang, and Lin (1995) demonstrated its application in creating polyimides with varying properties based on different aromatic diamines and dianhydrides. This process is significant for producing materials with desirable mechanical and thermal properties (Hsiao, S., Yang, C.-P., & Lin, C.-K., 1995).

Electronics and Film Production

In the field of electronics, [1,1'-Biphenyl]-3,3'-diamine is used in the development of polyimide films for electronic applications. Auman, Myers, and Higley (1997) synthesized fluorinated diamines and created polyimide films aimed at electronics use, highlighting the chemical's relevance in advanced material science (Auman, B., Myers, T. L., & Higley, D. P., 1997).

Molecular Structure Analysis

The compound's molecular and electronic structures have been a subject of study. Low et al. (2004) examined its structure in both neutral and radical cation states, providing insights into its chemical behavior and potential applications in various fields (Low, P. et al., 2004).

Application in Organic Electroluminescence

Its use in organic electroluminescence is notable. Qiu and Qiao (2000) explored the photostability and morphological stability of hole transporting materials like [1,1'-Biphenyl]-3,3'-diamine, which are crucial for the development of efficient organic electroluminescent devices (Qiu, Y., & Qiao, J., 2000).

Liquid Crystal Alignment Film

[1,1'-Biphenyl]-3,3'-diamine also plays a role in the production of liquid crystal alignment films. Liu et al. (2015) synthesized a functional diamine containing triphenylamine moiety and biphenyl, used for creating polyimides with specific alignment properties, essential for liquid crystal display technologies (Liu, M. et al., 2015).

Electrochemical Studies

Its electrochemical behavior is another area of research. Low et al. (2004) studied the electrochemical response of tetra(aryl)benzidene derivatives, providing valuable data for applications in electrochemistry and materials science (Low, P. et al., 2004).

Safety And Hazards

While specific safety and hazard information for “[1,1’-Biphenyl]-3,3’-diamine” is not available, it’s important to note that chemicals should always be handled with appropriate safety measures .

Future Directions

The future research directions for biphenyl derivatives could involve exploring their potential in various applications such as in the design of liquid crystals, pharmaceutical targets, and molecular junctions .

properties

IUPAC Name

3-(3-aminophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXGRHCEHPFUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174494
Record name (1,1'-Biphenyl)-3,3'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,3'-diamine

CAS RN

2050-89-7
Record name (1,1'-Biphenyl)-3,3'-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,3'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
Y Cui, Y Pu, Z Li, B Liang, C Li, Y Wang - ChemistrySelect, 2022 - Wiley Online Library
Herein, two series of isomers are developed based on biphenyl (BP) and two typical donor groups diphenylamine (DPA) and 9,9‐dimethyl‐9,10‐dihydroacridine (DMAc) to figure out …
MH Keshavarz, HR Pouretedal, A Shokrolahi… - Journal of hazardous …, 2008 - Elsevier
The paper presents a new method for activation energy or the Arrhenius parameter E a of the thermolysis in the condensed state for different polynitro arenes as an important class of …
Number of citations: 31 www.sciencedirect.com
WKA Al-Ithawi, AF Khasanov, IS Kovalev, IL Nikonov… - Chemistry, 2023 - mdpi.com
Cyanide ions are known to be lethal for insects and mammals and harmful for the environment, and new methods for their selective detection are in high demand. Herein, the …
Number of citations: 2 www.mdpi.com
RJ Curry, WP Gillin, AP Knights, R Gwilliam - Optical Materials, 2001 - Elsevier
We have produced a silicon based organic light emitting diode (OLED) which emits 1.5 μm electroluminescence at room temperature. The emitting layer used was erbium tris(8-…
Number of citations: 35 www.sciencedirect.com
OM Khreis, RJ Curry, M Somerton… - Journal of Applied …, 2000 - pubs.aip.org
We have studied the photoluminescence and electroluminescence of neodymium tris-(8-hydroxyquinoline) and have found evidence, from the Stark splitting of the neodymium emission…
Number of citations: 127 pubs.aip.org
WKA Al-Ithawi, R Aluru, AV Baklykov, AF Khasanov… - Polymers, 2023 - mdpi.com
Polyureas (PUs) have already found wide practical applications, and various methods of their synthesis have been reported. In this manuscript, we wished to report the very first …
Number of citations: 7 www.mdpi.com
RJ Curry, WP Gillin - Journal of Applied Physics, 2000 - pubs.aip.org
The photoluminescence of aluminum tris(8-hydroxyquinoline) (AlQ) has been studied as a function of temperature and excitation wavelength. It was found that as the temperature and …
Number of citations: 33 pubs.aip.org
G Storch, O Trapp - Chirality, 2018 - Wiley Online Library
We present rhodium catalysts that contain stereodynamic axially chiral biphenol‐derived phosphinite ligands modified with non‐stereoselective amides for non‐covalent interactions. A …
Number of citations: 17 onlinelibrary.wiley.com
S Wang, Y Wang, H Yan - Medicinal Chemistry Research, 2023 - Springer
Cancer immunotherapy has achieved a leap from the laboratory to the clinic, especially for therapeutic applications based on programmed cell death-1 (PD-1) and its ligand (PD-L1) …
Number of citations: 0 link.springer.com
H Tang, H Liao, K Xu, Z Zhou, L Zhu - Journal of luminescence, 2006 - Elsevier
Tris(8-hydroxyquinolato) aluminum (Alq 3 )-based organic light-emitting diodes were fabricated with or without using a hole transport layer (HTL). As a conventional device, the ITO/Alq …
Number of citations: 12 www.sciencedirect.com

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